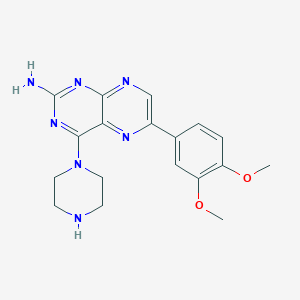
2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound features additional functional groups, including a dimethoxyphenyl group and a piperazinyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or formamide.
Introduction of the dimethoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction where a suitable dimethoxyphenyl halide reacts with the pteridine core.
Attachment of the piperazinyl group: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the pteridine core.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl or dimethoxyphenyl groups.
Reduction: Reduction reactions might target the pteridine core or the nitro groups if present.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, altering their activity. The piperazinyl group could facilitate binding to certain proteins, while the dimethoxyphenyl group might enhance its stability or solubility.
Comparison with Similar Compounds
Similar Compounds
Pteridine derivatives: Compounds like tetrahydrobiopterin or folic acid.
Phenylpiperazines: Compounds such as trazodone or buspirone.
Uniqueness
What sets 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- apart is the combination of the pteridine core with the dimethoxyphenyl and piperazinyl groups, which may confer unique chemical reactivity and biological activity.
Properties
CAS No. |
278800-16-1 |
|---|---|
Molecular Formula |
C18H21N7O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-4-piperazin-1-ylpteridin-2-amine |
InChI |
InChI=1S/C18H21N7O2/c1-26-13-4-3-11(9-14(13)27-2)12-10-21-16-15(22-12)17(24-18(19)23-16)25-7-5-20-6-8-25/h3-4,9-10,20H,5-8H2,1-2H3,(H2,19,21,23,24) |
InChI Key |
YLTIYCQHMPTGPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N4CCNCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















